5-Fluoro-2-nitromandelic acid
CAS No.:
Cat. No.: VC18140777
Molecular Formula: C8H6FNO5
Molecular Weight: 215.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6FNO5 |
|---|---|
| Molecular Weight | 215.13 g/mol |
| IUPAC Name | 2-(5-fluoro-2-nitrophenyl)-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C8H6FNO5/c9-4-1-2-6(10(14)15)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
| Standard InChI Key | RCAVWBAZZKQNAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)C(C(=O)O)O)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
5-Fluoro-2-nitromandelic acid (C₈H₆FNO₅) features a mandelic acid backbone—a 2-hydroxy-2-phenylacetic acid structure—with a fluorine atom at the 5-position and a nitro group at the 2-position of the benzene ring. The molecular weight is calculated as 215.13 g/mol, consistent with fluorinated nitroaromatic acids. The fluorine and nitro groups introduce significant electronic effects: the nitro group acts as a strong electron-withdrawing group, deactivating the aromatic ring toward electrophilic substitution, while the fluorine atom enhances reactivity toward nucleophilic aromatic substitution (SNAr).
The spatial arrangement of substituents influences physicochemical properties. For example, the ortho-nitro group relative to the carboxylic acid moiety may sterically hinder certain reactions, whereas the para-fluoro substituent could modulate solubility and bioavailability. Comparative data from 4-fluoro-2-nitromandelic acid suggest a melting point range of 120–125°C and moderate solubility in polar aprotic solvents like dimethylformamide (DMF).
| Property | Value/Description |
|---|---|
| Molecular Formula | C₈H₆FNO₅ |
| Molecular Weight | 215.13 g/mol |
| Substituents | 5-fluoro, 2-nitro, mandelic acid |
| Predicted Density | 1.5–1.6 g/cm³ |
| Solubility | Moderate in DMF, acetone |
Synthesis Pathways
The synthesis of 5-fluoro-2-nitromandelic acid likely involves multi-step functionalization of mandelic acid precursors. A plausible route, inferred from analogous compounds , proceeds as follows:
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Nitration of 5-Fluoromandelic Acid: Direct nitration using a nitric acid-sulfuric acid mixture could introduce the nitro group at the 2-position. Reaction conditions (e.g., temperature ≤ 0°C) are critical to avoid over-nitration.
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Purification via Crystallization: Crude product isolation using ethanol-water mixtures enhances purity .
Alternative methods may employ halogen exchange reactions, such as nucleophilic aromatic substitution of chloro or bromo precursors with fluoride ions under phase-transfer conditions . For instance, 2-nitro-5-chloromandelic acid could react with potassium fluoride in the presence of a crown ether to yield the fluoro derivative.
Chemical Reactivity and Applications
Reactivity in Organic Synthesis
The nitro group directs incoming electrophiles to meta positions, while the fluorine atom facilitates SNAr reactions. For example, the carboxylic acid moiety enables esterification or amidation, forming prodrug candidates. In medicinal chemistry, such derivatives are explored as enzyme inhibitors or receptor modulators due to their electronic and steric profiles.
Research Gaps and Future Directions
The absence of peer-reviewed studies on 5-fluoro-2-nitromandelic acid underscores the need for targeted research. Key areas include:
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Synthetic Optimization: Developing high-yield, scalable routes.
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Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory properties.
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Computational Modeling: Predicting metabolic pathways and toxicity profiles.
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